2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features a pyrazole ring substituted with an amino group and a methyl group, as well as a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Substitution reactions: The amino and methyl groups can be introduced via substitution reactions on the pyrazole ring.
Formation of the pyrrolidine ring: This can be synthesized through the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might reduce the pyrazole ring or other functional groups.
Substitution: The amino and methyl groups on the pyrazole ring can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups.
Scientific Research Applications
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethan-1-one: Lacks the pyrrolidine ring.
1-(Pyrrolidin-1-yl)ethan-1-one: Lacks the pyrazole ring.
3-Amino-4-methyl-1h-pyrazole: Lacks the ethanone and pyrrolidine groups.
Uniqueness
The presence of both the pyrazole and pyrrolidine rings in 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H16N4O |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(3-amino-4-methylpyrazol-1-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C10H16N4O/c1-8-6-14(12-10(8)11)7-9(15)13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H2,11,12) |
InChI Key |
SIEUMSCVKWTJAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.